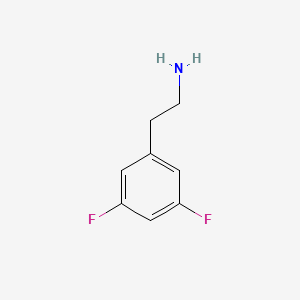

2-(3,5-Difluorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAZHKOVLYSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394900 | |

| Record name | 2-(3,5-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311346-60-8 | |

| Record name | 3,5-Difluorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311346-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(3,5-Difluorophenyl)ethanamine: A Core Scaffold in Modern Drug Discovery

Executive Summary: 2-(3,5-Difluorophenyl)ethanamine, also known as 3,5-Difluorophenethylamine, is a critical fluorinated building block in medicinal chemistry. Its strategic importance lies in the unique physicochemical properties imparted by the difluoro-substituted phenyl ring, which can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth analysis of its chemical identity, synthesis, applications, and safety considerations, tailored for professionals in drug development and chemical research. We will explore validated synthetic routes, discuss its role in constructing complex bioactive molecules, and provide a framework for its safe handling and application.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties. The IUPAC name for the compound is This compound . It is also commonly referred to by its synonym, 3,5-Difluorophenethylamine.

The presence of two fluorine atoms on the phenyl ring is a deliberate design choice in medicinal chemistry. Fluorine's high electronegativity and small atomic size can profoundly influence a drug candidate's properties, including enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating pKa.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(3,5-Difluorophenyl)ethan-1-amine; 3,5-Difluorophenethylamine | N/A |

| CAS Number | 311346-60-8 | [3] |

| Molecular Formula | C₈H₉F₂N | [3] |

| Molecular Weight | 157.16 g/mol | [3] |

| Canonical SMILES | C1=C(C=C(C=C1F)F)CCN | [4] |

| InChIKey | WRPAZHKOVLYSCH-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 157.07031 Da | [4] |

| Predicted XlogP | 1.4 |[4] |

Strategic Synthesis Methodologies

The synthesis of this compound is primarily achieved through the reduction of a corresponding functional group. The choice of starting material dictates the specific reagents and conditions, with the overarching goal of achieving high yield and purity. Two principal and industrially relevant routes are outlined below.

Route A: Reduction of 3,5-Difluorophenylacetonitrile

This is the most direct and common pathway. It involves the reduction of the nitrile group of 3,5-Difluorophenylacetonitrile to a primary amine. The causality for this choice is twofold: the commercial availability of the nitrile precursor and the high efficiency of nitrile reduction methodologies.

-

Starting Material: 3,5-Difluorophenylacetonitrile (CAS: 122376-76-5).

-

Reaction Principle: The C≡N triple bond of the nitrile is reduced to a C-N single bond, with concomitant addition of hydrogen atoms, yielding the primary amine.

-

Choice of Reducing Agent: Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective choice, known for its ability to reduce nitriles to amines in high yield. Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a milder, albeit sometimes slower, alternative.

Route B: Reduction of 3,5-Difluorobenzaldehyde Oxime

-

Step 1: Oxime Formation. 3,5-Difluorobenzaldehyde is condensed with hydroxylamine hydrochloride to form 3,5-Difluorobenzaldehyde oxime.[4] This reaction is a robust and high-yielding method to prepare the oxime intermediate.

-

Step 2: Oxime Reduction. The N-OH bond of the oxime is cleaved and the C=N double bond is reduced to afford the primary amine. Various reducing agents can be employed, including catalytic hydrogenation or reagents like sodium borohydride in the presence of a catalyst, or more specialized systems like hydrosilanes catalyzed by a Lewis acid.[5]

Representative Experimental Protocol (Route A)

The following protocol is a representative, self-validating system for the synthesis via nitrile reduction. All steps must be conducted by trained personnel in a controlled laboratory environment.

Objective: To synthesize this compound from 3,5-Difluorophenylacetonitrile.

Materials:

-

3,5-Difluorophenylacetonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Distilled Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as LiAlH₄ reacts violently with water.

-

Reagent Suspension: Carefully charge the flask with LiAlH₄ (1.5 eq) and add anhydrous diethyl ether to create a slurry.

-

Precursor Addition: Dissolve 3,5-Difluorophenylacetonitrile (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction: Cool the LiAlH₄ slurry to 0 °C using an ice bath. Add the nitrile solution dropwise to the stirred slurry at a rate that maintains a gentle reflux. The dropwise addition is crucial to control the exothermic reaction.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up (Fieser method): Cautiously quench the reaction by cooling the flask back to 0 °C and sequentially adding distilled water (X mL), followed by 15% NaOH solution (X mL), and finally distilled water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable form.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake thoroughly with additional diethyl ether.

-

Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block.[6] Its value is in providing the difluorophenethylamine scaffold, which is then elaborated into more complex molecules with potential biological activity.

One documented application is in the synthesis of complex heterocyclic compounds like (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine .[6][7] In this context, the amine group of this compound acts as a nucleophile or a point of attachment for constructing larger, more intricate structures designed to interact with specific biological targets such as enzymes or receptors.[6]

Inferred Biological Activity & Pharmacological Context

The phenethylamine skeleton is a well-established pharmacophore, forming the basis for many psychoactive compounds and neurotransmitters. Analogues like mescaline and the "2C" family of compounds are known to act as agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A receptor, leading to psychedelic effects.[8][9]

While the specific pharmacology of this compound is not extensively documented in public literature, its structural similarity to other psychoactive phenethylamines suggests a potential for interaction with monoamine neurotransmitter systems.[10] The introduction of fluorine can significantly alter this activity. Depending on its position, fluorination can lead to an enhancement, a reduction, or a prolongation of psychoactive effects compared to the non-fluorinated parent compound.[11] Therefore, derivatives synthesized from this building block are often investigated for their potential as modulators of CNS targets.

Caption: Conceptual binding of a phenethylamine scaffold to a serotonin receptor.

Safety, Handling, and Storage

As a primary amine with a fluorinated aromatic ring, this compound and its precursors must be handled with care. Safety data from closely related analogues provides a strong basis for risk assessment.

Table 2: Hazard Profile and Handling Recommendations

| Hazard Category | Information and Precautions | Relevant Precursors / Analogues |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | 3,5-Difluorophenylacetonitrile, 2-(3,5-Difluorophenyl)propan-2-amine HCl |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage. | 3,5-Difluorophenylacetonitrile |

| Respiratory Irritation | May cause respiratory irritation. | 3,5-Difluorophenylacetonitrile |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if inhalation risk is high. | General laboratory practice |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. | General laboratory practice |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | General laboratory practice |

Conclusion

This compound represents a cornerstone scaffold for the development of novel chemical entities. Its synthesis is well-understood and achievable through robust chemical transformations. The strategic placement of fluorine atoms provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A comprehensive understanding of its synthesis, reactivity, and safety profile is essential for any researcher or drug development professional seeking to leverage the unique advantages of this valuable building block.

References

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Available at: [Link]

-

Zarghi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]

-

Tu, B., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic Chemistry Frontiers, 8, 3280-3285. Available at: [Link]

-

ResearchGate. (2017). Synthesis and structure elucidation of 1-(2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Scaline. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

-

UNODC. (n.d.). Details for Phenethylamines. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde oxime. Retrieved January 27, 2026, from [Link]

-

PubChemLite. (n.d.). 3,5-difluorophenylacetonitrile (C8H5F2N). Retrieved January 27, 2026, from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 4. 3,5-Difluorobenzaldehyde oxime () for sale [vulcanchem.com]

- 5. Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride | Benchchem [benchchem.com]

- 7. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride CAS#: 1626335-72-5 [m.chemicalbook.com]

- 8. Scaline - Wikipedia [en.wikipedia.org]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

- 10. Details for Phenethylamines [unodc.org]

- 11. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Deployment of 2-(3,5-Difluorophenyl)ethanamine in Parallel Synthesis for Accelerated Drug Discovery

Abstract

This guide provides a comprehensive framework for the effective utilization of 2-(3,5-Difluorophenyl)ethanamine as a cornerstone building block in parallel synthesis campaigns. We delve into the strategic rationale for employing this scaffold, underscored by the advantageous physicochemical properties conferred by the 3,5-difluorophenyl motif. Detailed, field-tested protocols for high-throughput amide library synthesis and reductive amination are presented, with a focus on addressing the nuanced reactivity of this electron-deficient amine. Methodologies are optimized for a 96-well plate format, encompassing reaction execution, work-up, and purification strategies tailored for the generation of high-purity compound libraries destined for drug discovery screening.

Introduction: The Strategic Value of the 3,5-Difluorophenyl Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to enhance a molecule's pharmacological profile. The 3,5-difluorophenyl moiety, in particular, offers a unique constellation of benefits. The two fluorine atoms act as potent electron-withdrawing groups, which can significantly lower the pKa of nearby basic centers, such as the primary amine in this compound.[1][2][3] This modulation of basicity can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties like oral bioavailability and metabolic stability. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein active sites and serves as a bioisostere for the hydrogen atom, while being more lipophilic, potentially enhancing membrane permeability.[1]

This compound is, therefore, a valuable building block for introducing this privileged scaffold into compound libraries. Its primary amine handle serves as a versatile anchor point for a variety of chemical transformations, enabling the rapid generation of diverse analogs through parallel synthesis. This document provides detailed protocols for two of the most robust and widely used reactions in library synthesis: amide bond formation and reductive amination.

Causality of Experimental Design: Addressing Reduced Nucleophilicity

A critical consideration when working with this compound is the reduced nucleophilicity of the primary amine. The strong inductive effect of the two meta-positioned fluorine atoms withdraws electron density from the phenyl ring and, by extension, from the ethylamine side chain. This electronic deficit renders the amine nitrogen less basic and less reactive towards electrophiles compared to its non-fluorinated counterpart.

Our protocol design directly addresses this challenge:

-

For Amide Coupling: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly potent uronium-based coupling reagent. HATU is particularly effective for coupling weakly nucleophilic amines where standard reagents like DCC or EDC/HOBt may prove sluggish or inefficient.[4][5] The mechanism involves the rapid formation of a highly activated OAt-ester intermediate, which is more susceptible to attack by the electron-poor amine.[6]

-

For Reductive Amination: The choice of sodium triacetoxyborohydride (STAB) is deliberate. It is a mild and selective reducing agent that is effective under slightly acidic conditions, which are often necessary to promote the formation of the initial iminium ion intermediate.[7] Crucially, STAB is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, minimizing the formation of alcohol byproducts and simplifying purification.[7]

By anticipating and mitigating the reduced reactivity of the starting amine, these protocols are designed to be robust and high-yielding, making them suitable for the demands of high-throughput library generation.

Parallel Synthesis Workflow: A Visual Guide

The following diagram illustrates the general workflow for generating a diverse library from this compound in a 96-well plate format.

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Library Synthesis

This protocol details the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids in a 96-well format.

Materials & Reagents

| Reagent/Material | Grade | Recommended Supplier |

| This compound | ≥98% | Commercial Source |

| Diverse Carboxylic Acids | ≥95% | Commercial Source |

| HATU | ≥98% | Commercial Source |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |

| 96-well deep-well reaction block (2 mL) | Polypropylene | Standard Labware Supplier |

| Plate sealer | Standard Labware Supplier | |

| Automated liquid handler (optional) | N/A |

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DMF.

-

In a separate 96-well plate (the "acid plate"), prepare 0.2 M solutions of each unique carboxylic acid in anhydrous DMF.

-

Prepare a 0.22 M solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.

-

Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol, 1.0 equiv).

-

To each corresponding well, add 100 µL of the respective 0.2 M carboxylic acid stock solution (0.02 mmol, 1.0 equiv).

-

Add 100 µL of the 0.22 M HATU stock solution to each well (0.022 mmol, 1.1 equiv).

-

Add 100 µL of the 0.8 M DIPEA stock solution to each well (0.08 mmol, 4.0 equiv).

-

-

Reaction Incubation:

-

Securely seal the reaction block with a plate sealer.

-

Place the block on an orbital shaker and agitate at room temperature for 16-24 hours. Note: Gentle heating (e.g., 40-50 °C) may be beneficial for particularly challenging couplings but should be evaluated on a case-by-case basis.

-

Workflow Diagram: Amide Coupling

Caption: Reagent addition for amide library synthesis.

Protocol 2: Parallel Reductive Amination Library Synthesis

This protocol describes the synthesis of a secondary amine library via reductive amination of diverse aldehydes with this compound.

Materials & Reagents

| Reagent/Material | Grade | Recommended Supplier |

| This compound | ≥98% | Commercial Source |

| Diverse Aldehydes | ≥95% | Commercial Source |

| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercial Source |

| Acetic Acid (AcOH) | Glacial | Commercial Source |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial Source |

| 96-well deep-well reaction block (2 mL) | Polypropylene | Standard Labware Supplier |

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DCE.

-

In a separate "aldehyde plate," prepare 0.2 M solutions of each unique aldehyde in anhydrous DCE.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol, 1.0 equiv).

-

To each corresponding well, add 100 µL of the respective 0.2 M aldehyde stock solution (0.02 mmol, 1.0 equiv).

-

Add 5 µL of glacial acetic acid to each well (catalyst).

-

Allow the mixture to pre-incubate with shaking for 30-60 minutes at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (approx. 17 mg, 0.08 mmol, 4.0 equiv) to each well as a solid. Note: This is best performed in a controlled environment (e.g., glovebox or under an inert atmosphere) to minimize exposure to moisture.

-

-

Reaction Incubation:

-

Securely seal the reaction block.

-

Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.

-

Library Work-up and Purification

The choice of purification strategy will depend on the physical properties of the library members and the desired level of purity.[8] For high-throughput applications, solid-phase extraction (SPE) is a rapid and efficient method.

Solid-Phase Extraction (SPE) Protocol

This protocol is designed to remove excess reagents and byproducts. Given the likely increased lipophilicity of the fluorinated products, a reversed-phase SPE cartridge is recommended.

-

Quenching: For the reductive amination, add 200 µL of saturated aqueous sodium bicarbonate to each well to quench any remaining STAB and acetic acid. For the amide synthesis, this step is typically not required.

-

Dilution: Add 600 µL of DMSO to each well to ensure all components are fully dissolved.

-

SPE Plate Conditioning: Condition a 96-well reversed-phase SPE plate (e.g., C18) by washing sequentially with 1 mL of methanol and 1 mL of water.

-

Loading: Load the contents of the reaction block onto the conditioned SPE plate.

-

Washing: Wash the plate with 1 mL of a water/acetonitrile mixture (e.g., 90:10) to remove polar impurities (e.g., DIPEA salts, unreacted polar building blocks).

-

Elution: Elute the desired products with 1 mL of a higher concentration of acetonitrile or methanol into a clean 96-well collection plate.

-

Evaporation & Analysis: Evaporate the solvent from the collection plate using a centrifugal evaporator. Reconstitute the samples in a suitable solvent (e.g., DMSO) for LC-MS analysis and preparation of assay-ready plates.[8]

For libraries requiring higher purity, automated mass-directed preparative HPLC is the method of choice.[8]

Conclusion

This compound is a highly valuable building block for parallel synthesis, enabling the rapid exploration of chemical space around a privileged fluorinated scaffold. The reduced nucleophilicity of the amine, a direct consequence of the fluorine substitution, is a key mechanistic consideration that can be effectively overcome with the use of potent coupling reagents like HATU for amide synthesis and mild reducing agents such as sodium triacetoxyborohydride for reductive amination. The protocols outlined in this guide provide a robust and validated starting point for researchers to efficiently generate diverse libraries of novel chemical entities for hit-finding and lead optimization campaigns.

References

- A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

- Hettiarachchi, G., et al. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2024.

- BenchChem. Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries. BenchChem Scientific Resources.

- El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011, 111(11), 6557–6602.

- Müller, K., Faeh, C., & Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, 317(5846), 1881–1886.

- O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37(2), 308–319.

- Synple Chem.

- Common Organic Chemistry.

- Guan, Y., et al. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 2020, 85(2), 939-948.

- Ripka, W. C., Barker, G., & Krakover, J. High-throughput purification of compound libraries. Drug Discovery Today, 2001, 6(9), 471-477.

- Roche, C., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 2017, 8(11), 2000-2005.

- Isanbor, C., & O'Hagan, D. Fluorine in medicinal chemistry: a review of contemporary literature. Journal of Fluorine Chemistry, 2006, 127(3), 303-319.

- Carpino, L. A., & El-Faham, A. The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 1995, 60(11), 3561–3564.

- Zaratin, P. F., et al. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry, 2020, 63(23), 14357-14407.

- Mayr, H., & Ofial, A. R. Nucleophilicity of Amines. Pure and Applied Chemistry, 2005, 77(11), 1807-1821.

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency [labbulletin.com]

- 7. Available Synple Chem Reagent Cartridges [synplechem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Robust HPLC Method for Purity Analysis of 2-(3,5-Difluorophenyl)ethanamine

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 2-(3,5-Difluorophenyl)ethanamine. This compound is a critical building block in pharmaceutical synthesis, and ensuring its purity is paramount for the quality and safety of final drug products. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, providing excellent resolution, sensitivity, and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis industries.

Introduction and Scientific Rationale

This compound (CAS: 311346-60-8, Mol. Weight: 157.16 g/mol ) is a fluorinated aromatic amine frequently employed as a key intermediate in the synthesis of pharmacologically active molecules.[1] The fluorine atoms on the phenyl ring can significantly alter the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making this an attractive structural motif in medicinal chemistry.

The purity of such starting materials is a critical quality attribute, as impurities can carry through the synthetic process, potentially leading to undesired side products, reduced efficacy, or adverse toxicological effects in the final active pharmaceutical ingredient (API).[2] Therefore, a reliable analytical method to accurately quantify the purity of this compound and separate it from process-related impurities and degradation products is essential.

Methodological Causality: This protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the predominant analytical technique for pharmaceutical analysis due to its high precision and reliability.[3] The choice of a C18 (octadecylsilyl) stationary phase provides a nonpolar surface that retains the analyte primarily through hydrophobic interactions with its difluorophenyl group. The mobile phase, a polar mixture of acidic buffered water and acetonitrile, elutes the compounds. The key to analyzing a basic compound like an ethanamine is controlling the mobile phase pH.[4] By maintaining a low pH (pH 3.0), the primary amine group is fully protonated (R-NH₃⁺), rendering it more polar and water-soluble. This protonation prevents peak tailing that can occur from interactions with residual silanol groups on the silica support, ensuring sharp, symmetrical peaks and reproducible retention times.[5]

Materials and Methods

-

HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

This compound reference standard (≥99.5% purity).

-

Acetonitrile (ACN), HPLC grade.

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

-

Phosphoric acid (H₃PO₄), analytical grade.

-

Water, HPLC grade or Milli-Q®.

Experimental Protocols

-

Prepare Buffer: Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 20 mM solution.

-

Adjust pH: While stirring, add phosphoric acid dropwise to adjust the pH of the buffer to 3.0 ± 0.05.

-

Filter and Degas: Filter the buffer solution through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath or vacuum degassing.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Acetonitrile/Water diluent.

-

Final Preparation: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

The selection of chromatographic parameters is critical for achieving a robust and reliable separation. The conditions outlined below have been optimized for this analysis.

| Parameter | Condition | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and efficiency for aromatic compounds.[6][7] |

| Mobile Phase | Isocratic: 20 mM KH₂PO₄ (pH 3.0) / Acetonitrile (65:35 v/v) | The ratio is optimized for an ideal retention time (k') of the main peak. The acidic buffer ensures the amine is protonated for good peak shape.[5][8] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run times.[9] |

| Column Temperature | 30 °C | Ensures stable retention times and reduces backpressure.[8] |

| Detection Wavelength | 260 nm | The difluorophenyl group exhibits significant UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |

| Run Time | 20 minutes | Sufficient to elute the main peak and any later-eluting impurities. |

A System Suitability Test (SST) must be performed before sample analysis to ensure the chromatographic system is performing adequately. This is a core component of a self-validating protocol.[10]

| SST Parameter | Acceptance Criterion |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) | ≤ 2.0% (for 5 replicate injections of the working standard) |

The following diagram illustrates the complete workflow from preparation to final purity calculation.

Caption: HPLC analysis workflow for this compound.

Data Analysis and Method Validation

For purity determination, the area normalization method is commonly used. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

The percentage purity is calculated as follows:

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

To ensure this method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[10][11] The validation process demonstrates the method's scientific soundness through a series of experiments.[12][13][14]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[14] This is demonstrated by showing no interference from blanks and by separating the main peak from known impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed across a range of concentrations (e.g., from the reporting limit to 120% of the working concentration).[11]

-

Accuracy: The closeness of test results to the true value, typically determined by analyzing samples with a known concentration of the analyte (spiked samples).

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Discussion of Potential Impurities

Understanding the potential impurities is crucial for developing a specific and stability-indicating method. Impurities can originate from the synthetic route or from degradation.[2] A plausible synthesis of this compound could involve the reduction of 2-(3,5-difluorophenyl)acetonitrile.

| Potential Impurity | Potential Source | Expected Elution Relative to Main Peak |

| 3,5-Difluorobenzaldehyde | Starting Material | Earlier (more polar) |

| 3,5-Difluorobenzyl alcohol | By-product/Starting Material | Earlier (more polar) |

| 2-(3,5-Difluorophenyl)acetonitrile | Intermediate | Later (less polar) |

| 2-(3,5-Difluorophenyl)ethanol | Degradation (Oxidative Deamination) | Earlier (more polar) |

| 3,5-Difluorophenylacetic acid | Degradation (Oxidative Deamination) | Earlier (more polar, pH dependent) |

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for determining the purity of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and buffered water at pH 3.0 yields excellent peak symmetry and resolution. The protocol is robust and, when fully validated according to ICH guidelines, is suitable for quality control in both research and manufacturing environments, ensuring the integrity of this vital pharmaceutical intermediate.

References

-

PubMed. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. National Library of Medicine. Available from: [Link]

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

-

Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis. Available from: [Link]

-

ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available from: [Link]

-

Ghosh et al. A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. 2014; Vol. 5(10): 4078-4108. Available from: [Link]

-

ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. Available from: [Link]

-

ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available from: [Link]

-

FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

- Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Atomic Energy Agency. Available from: [Link]

-

Chrom-Academy. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

-

Molbase. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride. Molbase. Available from: [Link]

-

PubMed. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. National Library of Medicine. Available from: [Link]

-

LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. MJH Life Sciences. Available from: [Link]

- Google Patents. Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.

-

Moravek. Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]

-

AMS Bio. ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. Available from: [Link]

-

MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available from: [Link]

-

Wikipedia. 2C-B. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Library of Medicine. Available from: [Link]

-

ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

-

International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

-

Springer. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Springer Nature. Available from: [Link]

-

ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available from: [Link]

Sources

- 1. CAS 311346-60-8 | this compound - Synblock [synblock.com]

- 2. ijpsr.com [ijpsr.com]

- 3. moravek.com [moravek.com]

- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 14. ijrrjournal.com [ijrrjournal.com]

Topic: Comprehensive NMR Spectroscopic Analysis of 2-(3,5-Difluorophenyl)ethanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 2-(3,5-Difluorophenyl)ethanamine using advanced nuclear magnetic resonance (NMR) spectroscopy. As a critical building block in modern medicinal chemistry, the unambiguous characterization of this fluorinated amine is paramount for ensuring downstream success in drug discovery pipelines. We present a suite of optimized, self-validating protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR experiments. The narrative moves beyond a simple recitation of steps to explain the causal logic behind experimental choices, ensuring technical accuracy and empowering researchers to adapt these methods for analogous molecular scaffolds.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug design, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The this compound moiety (Formula: C₈H₉F₂N, Mol. Weight: 157.16 g/mol ) is a prime example of a privileged substructure.[1] Its strategic difluorination can enhance metabolic stability, modulate pKa, and improve receptor binding affinity, making it a valuable component in the development of novel therapeutics.[2]

Given the subtle yet profound impact of molecular structure on biological function, high-fidelity analytical characterization is not merely a formality but a foundational pillar of the drug development process. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for determining the precise atomic-level structure of small molecules in solution.[3] This guide provides a comprehensive framework for leveraging a multi-technique NMR approach to achieve an unambiguous and robust structural verification of this compound.

Foundational Principles & Experimental Rationale

The core objective is to create a complete, self-consistent dataset that validates the molecular structure of this compound. Our experimental design is structured to answer specific questions sequentially:

-

What are the distinct proton environments and their populations? (¹H NMR)

-

What is the complete carbon framework? (¹³C NMR)

-

How are the fluorine atoms electronically situated? (¹⁹F NMR)

-

Which protons are spin-coupled to each other? (2D COSY)

-

Which protons are directly attached to which carbons? (2D HSQC)

This multi-pronged approach ensures that each piece of structural information is cross-validated by at least one other experiment, creating a highly trustworthy final assignment.

Caption: Experimental workflow for structural elucidation.

Detailed Protocols & Methodologies

Protocol: NMR Sample Preparation

The integrity of the final spectrum is fundamentally dependent on the quality of the sample. This protocol ensures a clean, homogeneous sample suitable for high-resolution NMR.[4]

-

Material: Use 5-10 mg of this compound.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent. For compounds with poor solubility, DMSO-d₆ can be used. Note that solvent choice will influence chemical shifts.

-

Procedure: a. Weigh the sample directly into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent.[5] This volume is optimal for standard 5 mm NMR tubes to ensure the sample fills the detection region of the NMR coil.[6] c. Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.[7] d. Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. e. Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol: 1D NMR Data Acquisition

The following parameters are optimized for a 400 MHz spectrometer but can be adapted.

¹H (Proton) NMR:

-

Objective: To quantify all proton environments and observe their through-bond coupling (splitting).

-

Pulse Program: Standard single 30° pulse (e.g., Bruker zg30).

-

Key Parameters:

-

Spectral Width (SW): 16 ppm, centered at 6 ppm.

-

Number of Scans (NS): 16 (increase for dilute samples).

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): ~3 seconds.

-

-

Processing: Apply a 0.3 Hz exponential line broadening, followed by Fourier transform, phasing, and baseline correction.

¹³C (Carbon) NMR:

-

Objective: To identify all unique carbon atoms in the molecule.

-

Pulse Program: Standard proton-decoupled pulse program with a 30° pulse (e.g., Bruker zgpg30).

-

Key Parameters:

-

Spectral Width (SW): 240 ppm, centered at 110 ppm.

-

Number of Scans (NS): ≥ 1024 (required due to the 1.1% natural abundance of ¹³C).

-

Relaxation Delay (D1): 2 seconds.

-

-

Processing: Apply a 1.0 Hz exponential line broadening before Fourier transform.

¹⁹F (Fluorine) NMR:

-

Objective: To directly observe the fluorine environment(s). ¹⁹F is a high-sensitivity nucleus with 100% natural abundance.[8][9]

-

Pulse Program: Standard single pulse experiment.

-

Key Parameters:

-

Spectral Width (SW): 250 ppm, centered at -100 ppm.

-

Number of Scans (NS): 64.

-

Relaxation Delay (D1): 2 seconds.

-

Protocol: 2D NMR Data Acquisition

¹H-¹H COSY (Correlation Spectroscopy):

-

Objective: To identify protons that are coupled to each other, typically through 2-3 bonds.[10][11]

-

Pulse Program: Gradient-selected COSY (e.g., Bruker cosygpqf).

-

Key Parameters:

-

Spectral Width (F2 & F1): Use the same spectral width as the ¹H NMR.

-

Number of Increments (F1): 256.

-

Number of Scans (NS): 2-4 per increment.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[12]

-

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (e.g., Bruker hsqcedetgpsisp2.3). This can distinguish CH/CH₃ from CH₂ signals.

-

Key Parameters:

-

Spectral Width (F2 - ¹H): Same as ¹H NMR.

-

Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

-

Number of Increments (F1): 256.

-

Number of Scans (NS): 8-16 per increment.

-

Data Interpretation and Structural Assignment

Predicted ¹H NMR Spectrum

The ¹H spectrum is predicted to show three main regions of interest:

-

Aromatic Region (δ 6.6 – 6.9 ppm): The symmetry of the 3,5-difluoro substitution pattern results in two distinct proton environments on the phenyl ring.

-

H4: The single proton between the two fluorines will be split by two equivalent ortho protons (³JHH) and two equivalent meta fluorine atoms (³JHF), appearing as a triplet of triplets (tt) .

-

H2, H6: These two chemically equivalent protons will be split by the ortho H4 proton (³JHH) and the meta F5 and F3 fluorine atoms, respectively. This will likely appear as a doublet of multiplets (dm) .

-

-

Aliphatic Chain (δ 2.7 – 3.1 ppm): The two methylene (-CH₂-) groups of the ethylamine chain are diastereotopic and will appear as two distinct signals. They will couple to each other (³JHH), resulting in two triplets .

-

-CH₂-Ar (Benzylic): Expected around δ 2.8 ppm.

-

-CH₂-NH₂: Expected around δ 3.0 ppm.[13]

-

-

Amine Protons (δ ~1.5 ppm): The -NH₂ protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to proton exchange.[14]

Predicted ¹³C and ¹⁹F NMR Spectra

-

¹³C NMR: Four aromatic and two aliphatic carbon signals are expected. The most notable feature will be the large one-bond C-F coupling (¹JCF ≈ 245 Hz) for C3 and C5, which will appear as a doublet. The other aromatic carbons will show smaller, multi-bond C-F couplings.

-

¹⁹F NMR: Due to molecular symmetry, the two fluorine atoms are chemically equivalent. Therefore, a single resonance is expected around δ -110 to -115 ppm . This signal will be split by coupling to the ortho (H4) and meta (H2, H6) protons.

Data Synthesis with 2D NMR

The 2D spectra are crucial for unambiguous assignment.

-

COSY: Will show a clear cross-peak between the two aliphatic triplets, confirming the ethyl fragment. It will also show a correlation between the H4 and H2/H6 aromatic signals.

-

HSQC: Provides the definitive link between the proton and carbon skeletons. Each proton signal (except the labile NH₂) will have a corresponding cross-peak to the carbon it is attached to, solidifying the assignments made from the 1D spectra.

Summary of Expected NMR Data

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |

| H2, H6 | ¹H | ~6.75 | dm | COSY to H4; HSQC to C2/C6 |

| H4 | ¹H | ~6.65 | tt | COSY to H2/H6; HSQC to C4 |

| CH₂ (Benzylic) | ¹H | ~2.8 | t | COSY to -CH₂-NH₂; HSQC to C-Benzylic |

| CH₂ (Amine) | ¹H | ~3.0 | t | COSY to -CH₂-Ar; HSQC to C-Amine |

| NH₂ | ¹H | ~1.5 (variable) | br s | None |

| C3, C5 | ¹³C | ~163 | d (¹JCF) | - |

| C1 | ¹³C | ~144 | t (²JCF) | - |

| C2, C6 | ¹³C | ~112 | d | HSQC from H2/H6 |

| C4 | ¹³C | ~102 | t (²JCF) | HSQC from H4 |

| C (Amine) | ¹³C | ~45 | s | HSQC from -CH₂-NH₂ |

| C (Benzylic) | ¹³C | ~38 | s | HSQC from -CH₂-Ar |

| F3, F5 | ¹⁹F | ~ -112 | m | - |

Note: Chemical shifts are relative to TMS for ¹H and ¹³C. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

Trustworthiness: A Self-Validating Analytical System

The power of this protocol lies in its inherent cross-validation. A structural hypothesis is only confirmed when all data points converge. For instance, the splitting pattern of H4 in the ¹H spectrum suggests coupling to H2/H6; this is directly confirmed by the corresponding cross-peak in the COSY spectrum. Similarly, the assignment of a ¹H signal to the benzylic position is validated when its corresponding carbon, identified via HSQC, appears at the expected chemical shift (~38 ppm).

Caption: Cross-validation of NMR data for structural integrity.

Conclusion

This application note provides a robust, multi-faceted NMR methodology for the complete and unambiguous structural characterization of this compound. By integrating data from 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments, researchers can build a self-validating dataset that confirms molecular identity with the highest degree of confidence. Adherence to these protocols will ensure data quality and integrity, providing a solid analytical foundation for advancing promising compounds through the drug discovery and development process.

References

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

SynCrest. (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride. [Link]

-

NIH National Library of Medicine. NMR Characterization of RNA Small Molecule Interactions. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

American Elements. (S)-1-(3,5-Difluorophenyl)ethanamine. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine. [Link]

-

MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. [Link]

-

ResearchGate. NMR spectroscopy of small molecules in solution. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

NIH National Library of Medicine. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]

-

ACS Publications. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

University of Ottawa. How to make an NMR sample. [Link]

-

ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]

-

RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

NIH National Library of Medicine. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. CAS 311346-60-8 | this compound - Synblock [synblock.com]

- 2. jelsciences.com [jelsciences.com]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. organomation.com [organomation.com]

- 6. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. emerypharma.com [emerypharma.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Analysis of 2-(3,5-Difluorophenyl)ethanamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the sensitive and selective analysis of 2-(3,5-Difluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis and a compound of interest in forensic and toxicological screening. We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, leveraging electrospray ionization (ESI) for optimal sensitivity. The protocol herein details every critical step, from sample preparation and chromatographic separation to mass spectrometer optimization and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications. This guide is designed to serve as a comprehensive resource for professionals in drug development, analytical chemistry, and related scientific fields.

Introduction: The Analytical Imperative

This compound is a fluorinated analog of phenethylamine. Its structure is a foundational scaffold for various biologically active molecules, making it a critical building block in modern drug discovery. The strategic placement of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this highly valuable.

Given its role as a precursor and its structural similarity to regulated psychoactive substances, the ability to unambiguously identify and accurately quantify this compound in diverse matrices is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, offers the unparalleled specificity and sensitivity required for this task.[1][2] This application note establishes a self-validating protocol using a widely accessible LC-MS/MS platform.

Compound Profile:

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| Molecular Formula | C₈H₉F₂N | [3][4] |

| Molecular Weight | 157.16 g/mol | [3][4][5] |

| Monoisotopic Mass | 157.0703 Da | [5] |

| Chemical Structure | NCCC1=CC(F)=CC(F)=C1 | [4] |

Methodological Rationale: Why LC-MS/MS with ESI?

While Gas Chromatography-Mass Spectrometry (GC-MS) is a conventional technique for analyzing phenethylamines, it often necessitates derivatization to improve volatility and chromatographic peak shape.[6][7] This adds complexity and potential for analytical variability.

We have selected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application due to its distinct advantages:

-

Direct Analysis: The inherent polarity and basicity of the primary amine in this compound make it an ideal candidate for direct analysis without derivatization.

-

Superior Ionization Efficiency: The amine functional group is readily protonated, making it highly amenable to positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular ion.[8][9]

-

Enhanced Specificity: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor ion and product ion), drastically reducing matrix interference and ensuring confident identification.[10][11]

Predicted Ionization and Fragmentation Behavior

Understanding the molecule's behavior in the mass spectrometer is fundamental to method development.

-

Ionization: In the acidic mobile phase, the primary amine will be protonated, forming the precursor ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 158.08 .[12]

-

Fragmentation (Collision-Induced Dissociation): The protonated precursor ion, when subjected to collision energy in the mass spectrometer's collision cell, is predicted to fragment via established pathways for phenethylamines.[8][9] The most energetically favorable fragmentation is the cleavage of the Cα-Cβ bond (benzylic cleavage).

-

Primary Product Ion (Quantifier): This cleavage results in the formation of a stable 3,5-difluorobenzyl cation. This will be our primary product ion for quantification, with a predicted m/z of 127.1 .

-

Secondary Product Ion (Qualifier): Another common fragmentation pathway for protonated amines is the neutral loss of ammonia (NH₃).[9] This results in a secondary product ion at m/z 141.1 , which serves as an excellent qualifier ion to confirm the analyte's identity.

-

Detailed Experimental Protocol

This protocol is designed for a standard triple quadrupole mass spectrometer coupled to a UHPLC system.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Water

-

LC-MS Grade Formic Acid (≥99%)

-

Internal Standard (IS): (Optional but recommended for quantitative accuracy) A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like 2-phenylethanamine-d4 can be used.

Sample Preparation Workflow

The goal of sample preparation is to extract the analyte from the matrix while removing interferences. For this protocol, we describe a simple protein precipitation method suitable for plasma or serum.

Causality: Adding a threefold excess of cold acetonitrile effectively denatures and precipitates proteins. Centrifugation pellets this solid matter, leaving the analyte and internal standard in the supernatant. Diluting with water before injection prevents poor peak shape that can result from injecting a sample in a solvent much stronger than the initial mobile phase.

Liquid Chromatography (LC) Parameters

The objective is to achieve a sharp, symmetrical peak for the analyte with sufficient retention to separate it from the solvent front and any early-eluting matrix components.

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <2 µm) | Provides excellent retention and separation for moderately polar basic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component of the reversed-phase system. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic eluent. Formic acid aids in protonation for ESI+ mode. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 2-5 µL | Balances sensitivity with the need to avoid column overloading. |

| Gradient | 5% B to 95% B over 3 min; hold 1 min; re-equilibrate 2 min | A rapid gradient for high-throughput analysis. Start with low organic to ensure good retention. |

Tandem Mass Spectrometry (MS/MS) Parameters

These parameters must be optimized on the specific instrument being used. The values below serve as an excellent starting point.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The basic amine is readily protonated. |

| Capillary Voltage | 3.5 kV | Creates a stable electrospray. |

| Source Temp. | 150 °C | Assists in solvent evaporation without causing thermal degradation. |

| Desolvation Temp. | 400 °C | Drives the final desolvation of ions before they enter the mass analyzer. |

| MRM Transitions | See table below | For high-specificity detection and quantification. |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |

| This compound | 158.1 | 127.1 | 50 | 15 | Quantifier |

| This compound | 158.1 | 141.1 | 50 | 12 | Qualifier |

Self-Validation Check: The presence of both the quantifier and qualifier transitions at a consistent ratio across standards and samples provides extremely high confidence in the identification of the analyte, forming a self-validating system.

Data Analysis and Method Validation

For quantitative studies, a calibration curve should be prepared using fortified blank matrix. Plot the peak area ratio of the analyte (Quantifier MRM) to the Internal Standard against the nominal concentration. A linear regression with a weighting factor of 1/x is typically appropriate.

A robust method validation should assess the following parameters according to established guidelines[1][10][13]:

-

Linearity & Range: Typically R² > 0.99.

-

Accuracy & Precision: Within ±15% (±20% at the LLOQ).

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

-

Selectivity: Absence of interfering peaks in blank matrix.

-

Matrix Effect: Assessment of ionization suppression or enhancement.

-

Stability: Analyte stability under various storage and processing conditions.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the analysis of this compound. By explaining the scientific rationale behind the chosen parameters, this guide equips researchers and drug development professionals with the necessary tools to implement and adapt this method for routine analysis, pharmacokinetic studies, or forensic investigations. The use of tandem mass spectrometry ensures high confidence in analytical results, meeting the stringent requirements of the pharmaceutical and regulatory landscape.

References

-

ElSohly, M. A., Gul, W., & Waggas, A. M. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology, 38(1), 23-30. [Link]

-

Häkkinen, V. M., & Kostiainen, R. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Journal of Chromatography B, 1173, 122687. [Link]

-

Tsai, I. L., Weng, T. I., & Lee, C. W. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(6), 6639-6651. [Link]

-

Kumazawa, T., Hara, K., Hasegawa, C., Sato, K., & Seno, H. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 59(4), 127-134. [Link]

-

PubChem. 2-(3,5-difluorophenyl)ethan-1-amine. PubChem. [Link]

-

Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

-

Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Iwamoto, S., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12356-12363. [Link]

-

Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Cancer Science & Therapy, 3(10), 200-205. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]

-

Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. CFSRE. [Link]

-

PubChem. 2-(2,5-Difluorophenyl)ethanamine. PubChem. [Link]

-

Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. [Link]

-

National Environmental Methods Index. Method Summary - 535 (ITMS). NEMI. [Link]

Sources

- 1. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. CAS 311346-60-8 | this compound - Synblock [synblock.com]

- 4. This compound 95% | CAS: 311346-60-8 | AChemBlock [achemblock.com]

- 5. 2-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 5003428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NEMI Method Summary - 535 (ITMS) [nemi.gov]

- 12. PubChemLite - 2-(3,5-difluorophenyl)ethan-1-amine (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

in vitro assay protocols using 2-(3,5-Difluorophenyl)ethanamine derivatives

An Application Guide to the In Vitro Characterization of 2-(3,5-Difluorophenyl)ethanamine Derivatives

Introduction: A Privileged Scaffold in Neuropharmacology

The this compound core represents a significant scaffold in modern medicinal chemistry, belonging to the broader class of phenethylamines, which includes many endogenous neurotransmitters and psychoactive compounds. The strategic placement of difluoro- substituents on the phenyl ring critically alters the molecule's electronic properties and metabolic stability, making its derivatives promising candidates for novel therapeutics targeting the central nervous system (CNS).

This guide, intended for researchers in drug discovery and neuropharmacology, provides a comprehensive framework for the in vitro characterization of these derivatives. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We will focus on two primary, often-competing, biological targets for this scaffold: Monoamine Oxidases (MAO) and the Trace Amine-Associated Receptor 1 (TAAR1) . By elucidating the causality behind each experimental choice and incorporating essential controls, this document serves as a practical manual for generating robust, reproducible, and meaningful data.

Section 1: Primary Target Deconvolution – A Fork in the Road

The initial and most critical step is to determine the primary mechanism of action. Does the derivative inhibit a key metabolic enzyme, or does it activate a G protein-coupled receptor? The following parallel screening approach is designed to answer this fundamental question.

Caption: Figure 1: Initial Screening Workflow

Section 2: Monoamine Oxidase (MAO) Inhibition Profiling

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[2] Given the structural similarity of the test compounds to known MAO substrates, assessing their inhibitory potential is a logical first step.